molecular formula C16H20N2 B8334565 6-tert-Butyl-2-(3,3-dimethylbut-1-ynyl)nicotinonitrile

6-tert-Butyl-2-(3,3-dimethylbut-1-ynyl)nicotinonitrile

Cat. No.: B8334565
M. Wt: 240.34 g/mol
InChI Key: OAEXTQWVYDNQPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-tert-Butyl-2-(3,3-dimethylbut-1-ynyl)nicotinonitrile is a useful research compound. Its molecular formula is C16H20N2 and its molecular weight is 240.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H20N2

Molecular Weight

240.34 g/mol

IUPAC Name

6-tert-butyl-2-(3,3-dimethylbut-1-ynyl)pyridine-3-carbonitrile

InChI

InChI=1S/C16H20N2/c1-15(2,3)10-9-13-12(11-17)7-8-14(18-13)16(4,5)6/h7-8H,1-6H3

InChI Key

OAEXTQWVYDNQPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C#CC1=C(C=CC(=N1)C(C)(C)C)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

15.7 g (60 mmol) of triphenylphosphine, 6.7 g (30 mmol) of palladium(II) acetate, 5.7 g (30 mmol) of copper(I) iodide and 155.6 g (1.9 mmol) of tert-butylacetylene are added consecutively to a solution of 194.7 g (1 mol) of 2-chloro-3-cyano-6-tert-butylpyridine, S28, in a mixture of 1800 ml of DMF and 1000 ml of triethylamine, and the mixture is stirred at 65° C. for 4 h. After cooling, the precipitated triethylammonium hydrochloride is filtered off with suction, rinsed with 300 ml of DMF. The filtrate is freed from the solvents in vacuo. The oily residue is taken up in 1000 ml of ethyl acetate, the solution is washed five times with 500 ml of water each time and once with 500 ml of saturated sodium chloride solution, and the organic phase is dried over magnesium sulfate. After removal of the ethyl acetate in vacuo, the black oily residue is subjected to bulb-tube distillation (p about 10−2 mbar, T=120-140° C.). Yield: 190.6 g (793 mmol), 79%. Purity: >97% according to 1H-NMR.
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
155.6 g
Type
reactant
Reaction Step One
Quantity
194.7 g
Type
reactant
Reaction Step One
Name
Quantity
1800 mL
Type
solvent
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
6.7 g
Type
catalyst
Reaction Step One
Name
copper(I) iodide
Quantity
5.7 g
Type
catalyst
Reaction Step One

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